

(E)-2-Fluorobenzaldehyde Oxime: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (E)-2-Fluorobenzaldehyde oxime

Cat. No.: B1630834

[Get Quote](#)

Introduction

(E)-2-Fluorobenzaldehyde oxime (CAS No: 451-79-6) is a fluorinated aromatic aldoxime that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry, organic synthesis, and materials science.^[1] The strategic placement of a fluorine atom at the ortho position of the benzaldehyde oxime scaffold imparts unique physicochemical properties that differentiate it from its non-fluorinated counterpart.^[2] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of **(E)-2-Fluorobenzaldehyde oxime**, offering valuable insights for researchers, scientists, and professionals in drug development.

The incorporation of fluorine into organic molecules is a well-established strategy for modulating their biological activity, metabolic stability, and lipophilicity.^[3] The carbon-fluorine bond, being the strongest in organic chemistry, enhances the stability of the molecule.^[2] The oxime functional group (C=N-OH) itself is a versatile moiety, serving as a precursor for a wide array of nitrogen-containing compounds and participating in various chemical transformations.^[2]

Physicochemical Properties

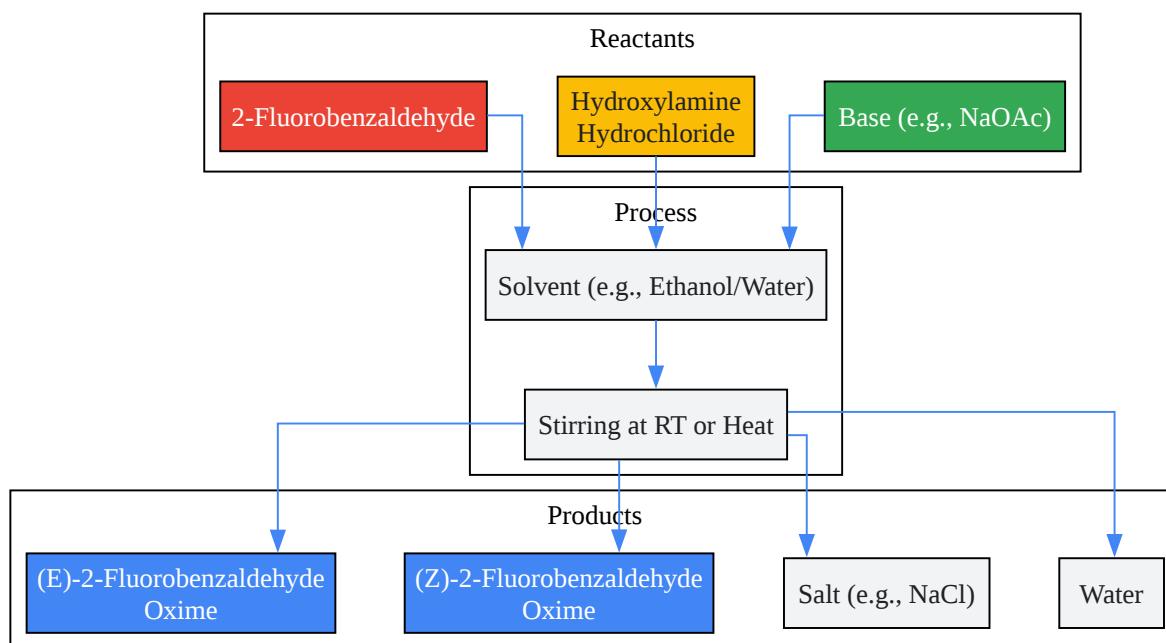
(E)-2-Fluorobenzaldehyde oxime is a white solid with a molecular formula of C₇H₆FNO and a molecular weight of 139.13 g/mol .^{[1][4]} The presence of the fluorine atom and the oxime group influences its solubility, polarity, and reactivity. While specific experimental data for the melting and boiling points of the (E)-isomer are not consistently reported across public sources, related

compounds such as 4-fluorobenzaldehyde oxime have a reported melting point of 82-85 °C and a boiling point of 194.9 °C at 760 mmHg.[5]

Property	Value	Reference
Molecular Formula	C7H6FNO	[1][4]
Molecular Weight	139.13 g/mol	[1][4]
CAS Number	451-79-6	[4]
Appearance	White solid	[6]

Stereoisomerism and Configurational Stability

The C=N double bond in 2-fluorobenzaldehyde oxime gives rise to (E) and (Z) geometric isomers. In the (E)-isomer, the hydroxyl (-OH) group on the nitrogen and the hydrogen atom on the carbon are on opposite sides of the double bond. The (Z)-isomer has these groups on the same side.[4] The relative stability of these isomers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. The ortho-fluoro substituent in the (E) configuration may participate in intramolecular hydrogen bonding with the oxime's hydroxyl proton, potentially influencing its stability.[4]


Computational studies on similar oxime systems suggest a substantial energy barrier for E/Z isomerization, often around 200 kJ/mol at room temperature in solution.[4] This high barrier indicates that a pure sample of the (E)-isomer is configurationally stable under normal ambient conditions.[4] However, isomerization can be induced by factors like heat, acid catalysis, or photochemical conditions.[4]

Synthesis and Spectroscopic Characterization

The synthesis of **(E)-2-Fluorobenzaldehyde oxime** is typically achieved through the condensation reaction of 2-fluorobenzaldehyde with hydroxylamine or its salts, such as hydroxylamine hydrochloride.[2][7] The reaction is often carried out in a suitable solvent like ethanol or water, and a base such as sodium acetate or sodium carbonate may be used to neutralize the hydrochloride salt.[7]

General Synthesis Protocol

A common laboratory-scale synthesis involves dissolving 2-fluorobenzaldehyde in an aqueous or alcoholic solvent, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and a base. The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by extraction and purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Synthesis of 2-Fluorobenzaldehyde Oxime

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the structure and determining the stereochemistry of the synthesized oxime.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is a powerful tool for distinguishing between the (E) and (Z) isomers. The chemical shift of the aldoxime proton (-CH=NOH) is diagnostic; it is typically more deshielded (appears at a higher ppm value) in the (E)-isomer compared to the (Z)-isomer.[2] For a related compound, (E)-2-chlorobenzaldehyde oxime, the aldoxime proton appears as a singlet at δ = 8.57 ppm in CDCl_3 .[8] For **(E)-2-Fluorobenzaldehyde oxime**, the aromatic protons typically appear as a multiplet in the range of δ 7.07-7.58 ppm, the -CH=N proton as a singlet around δ 8.15 ppm, and the -OH proton as a broad singlet around δ 8.98 ppm, although this can vary depending on the solvent and concentration.[4] 2D NMR techniques like NOESY can definitively establish the stereochemistry by identifying through-space correlations between protons.[4] In the (E)-isomer, a cross-peak would be expected between the aldehydic proton and the nearest aromatic proton (H6), whereas in the (Z)-isomer, a correlation would be seen between the aldehydic proton and the oxime proton.[4]
- Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of the key functional groups. A broad absorption band in the region of 3600-3000 cm^{-1} is characteristic of the O-H stretch of the oxime. A peak around 1615 cm^{-1} corresponds to the C=N stretching vibration. [2]
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) for $\text{C}_7\text{H}_6\text{FNO}$ would be observed at an m/z of approximately 139.13.[1][4] Fragmentation patterns can help in structural elucidation.[9]

Spectroscopic Data	Typical Values
^1H NMR (δ , ppm)	Aromatic-H: ~7.07 - 7.58 (m), -CH=N: ~8.15 (s), -OH: ~8.98 (s, broad)[4]
IR (cm^{-1})	O-H stretch: 3600-3000 (broad), C=N stretch: ~1615[2]
MS (m/z)	Molecular Ion (M^+): ~139.13

Reactivity and Synthetic Applications

(E)-2-Fluorobenzaldehyde oxime is a versatile intermediate in organic synthesis, with its reactivity centered around the oxime functional group and the fluorinated aromatic ring.

Beckmann Rearrangement

One of the most important reactions of oximes is the Beckmann rearrangement, which converts an oxime into an amide under acidic conditions.^{[10][11][12]} The rearrangement of **(E)-2-Fluorobenzaldehyde oxime** would be expected to yield 2-fluorobenzamide.^[4] This reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating.^[10] Various reagents can catalyze this rearrangement, including strong acids like sulfuric acid and phosphorus pentachloride.^[10]

Beckmann Rearrangement of (E)-2-Fluorobenzaldehyde Oxime

Cyclization Reactions

The oxime group can participate in various cyclization reactions to form heterocyclic compounds.^[4] For instance, it can be a precursor for the synthesis of isoxazoles and isoxazolines through intramolecular oxidative cycloaddition reactions.^[1] These heterocyclic scaffolds are prevalent in many biologically active molecules.^[1]

Dehydration to Nitriles

Aldoximes can be dehydrated to form nitriles. This transformation can be achieved using a variety of dehydrating agents.^[4] In the case of **(E)-2-Fluorobenzaldehyde oxime**, dehydration would yield 2-fluorobenzonitrile.

Reduction to Amines

The oxime functionality can be reduced to a primary amine. This provides a synthetic route to 2-fluorobenzylamine from **(E)-2-Fluorobenzaldehyde oxime**.^[4]

Applications in Bioconjugation and Radiochemistry

The oxime functional group is valuable for chemoselective ligation reactions, particularly with carbonyl compounds, to form stable oxime ethers.^[4] This chemistry is exploited in bioconjugation and for the development of Positron Emission Tomography (PET) tracers.^{[1][4]} For example, 18F-labeled aldehydes can be used to label aminoxy-functionalized peptides and proteins via oxime bond formation for imaging applications.^[4]

Potential Applications in Drug Discovery

The unique properties of **(E)-2-Fluorobenzaldehyde oxime** make it an attractive building block in drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates.^[3] The oxime moiety provides a handle for further functionalization to create diverse libraries of compounds for screening. Derivatives of fluorinated benzaldehydes have shown promise in various therapeutic areas, including oncology and neurodegenerative diseases.^[3] Oxime derivatives themselves have been reported to exhibit a range of biological activities, including antimicrobial and antioxidant properties.^[13]

Conclusion

(E)-2-Fluorobenzaldehyde oxime is a valuable and versatile chemical entity with a rich profile of chemical properties and reactivity. Its synthesis is straightforward, and its structure can be unambiguously determined using modern spectroscopic techniques. The presence of both a fluorine atom and a reactive oxime group makes it a key intermediate for the synthesis of a wide range of organic compounds, from simple amides and nitriles to complex heterocyclic systems. Its utility in bioconjugation and radiochemistry, coupled with the beneficial effects of fluorine in medicinal chemistry, underscores its importance for researchers and professionals in the field of drug development and beyond. Further exploration of the reactivity and applications of **(E)-2-Fluorobenzaldehyde oxime** is likely to lead to the discovery of novel molecules with significant scientific and therapeutic potential.

References

- Beckmann rearrangement - Wikipedia. (URL: [\[Link\]](#))
- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO₃ as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Inform
- Benzaldehyde oxime - Wikipedia. (URL: [\[Link\]](#))
- Beckmann Rearrangement - Master Organic Chemistry. (URL: [\[Link\]](#))
- Visible-light mediated Stereospecific C(sp²)–H Difluoroalkylation of (Z)
- Beckmann Rearrangement - Organic Chemistry Portal. (URL: [\[Link\]](#))
- 4-Fluorobenzaldehyde oxime | C7H6FNO | CID 6436078 - PubChem. (URL: [\[Link\]](#))
- p-Fluorobenzaldehyde oxime | CAS#:459-23-4 | Chemsrcc. (URL: [\[Link\]](#))
- Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME - LookChem. (URL: [\[Link\]](#))
- Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed. (URL: [\[Link\]](#))

- An Efficient Procedure for Synthesis of Oximes by Grinding. (URL: [\[Link\]](#))
- Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. (URL: [\[Link\]](#))
- Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo- 2-Fluorobenzaldehydeoxime. (URL: [\[Link\]](#))
- The Beckmann Rearrangement - Denmark Group. (URL: [\[Link\]](#))
- Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466 - PubChem. (URL: [\[Link\]](#))
- 4-FLUOROBENZALDEHYDE OXIME - precisionFDA. (URL: [\[Link\]](#))
- CN101503372A - A kind of preparation method of fluorobenzamide compound - Google P
- 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem - NIH. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [benchchem.com](#) [benchchem.com]
- 2. [benchchem.com](#) [benchchem.com]
- 3. [pdf.benchchem.com](#) [pdf.benchchem.com]
- 4. [benchchem.com](#) [benchchem.com]
- 5. Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME | lookchem [[lookchem.com](#)]
- 6. Benzaldehyde oxime - Wikipedia [[en.wikipedia.org](#)]
- 7. [asianpubs.org](#) [asianpubs.org]
- 8. [rsc.org](#) [rsc.org]
- 9. [pdf.benchchem.com](#) [pdf.benchchem.com]
- 10. Beckmann rearrangement - Wikipedia [[en.wikipedia.org](#)]
- 11. [masterorganicchemistry.com](#) [masterorganicchemistry.com]
- 12. [alfa-chemistry.com](#) [alfa-chemistry.com]
- 13. [pdf.benchchem.com](#) [pdf.benchchem.com]
- To cite this document: BenchChem. [(E)-2-Fluorobenzaldehyde Oxime: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1630834#e-2-fluorobenzaldehyde-oxime-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com